1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol
Description
1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol is a Schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde with 2,5-dimethylaniline. This compound features a naphthol backbone linked to a substituted phenylimino group, forming a planar structure stabilized by intramolecular hydrogen bonding (O–H⋯N) . Its molecular formula is C₁₉H₁₇NO, with an average molecular mass of 275.35 g/mol. Schiff bases of this class are widely studied for their applications in coordination chemistry, materials science, and corrosion inhibition due to their chelating properties and electronic tunability via substituent effects .
Properties
CAS No. |
5375-11-1 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17NO/c1-13-7-8-14(2)18(11-13)20-12-17-16-6-4-3-5-15(16)9-10-19(17)21/h3-12,21H,1-2H3 |
InChI Key |
WFTMMDRADYRWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Coordination Chemistry
1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol acts as a ligand in coordination chemistry. Its ability to bind metal ions allows for the formation of metal complexes that can exhibit enhanced properties compared to their free ligand forms. These complexes are studied for their catalytic activities and stability in various chemical environments.
Biological Activities
Research has indicated that derivatives of this compound possess significant biological activities:
- Antimicrobial Properties : Studies have shown that the compound exhibits antibacterial and antifungal activities against a range of pathogens. Its metal complexes often display enhanced antimicrobial efficacy compared to the free ligand .
- Anticancer Potential : The compound's derivatives are being investigated for their potential to inhibit cancer cell proliferation. Preliminary studies suggest that they may induce apoptosis in cancer cells through various mechanisms .
- Antioxidant Activity : The presence of hydroxyl groups in the naphthol structure contributes to its antioxidant capabilities, which can mitigate oxidative stress in biological systems .
Medicinal Chemistry
The ongoing exploration of this compound in medicinal chemistry focuses on its therapeutic potential. Its derivatives are being evaluated for their effectiveness as anti-inflammatory agents and enzyme inhibitors, particularly against acetylcholinesterase, which is relevant for neurodegenerative diseases .
Dyes and Pigments
Due to its chromophoric properties, this compound is utilized in the synthesis of dyes and pigments. The naphthol moiety provides vibrant colors that are stable under various conditions, making it suitable for applications in textiles and coatings.
Photoinitiators
The compound has been explored as a photoinitiator in polymer chemistry. Its ability to generate free radicals upon exposure to light facilitates the curing processes of resins and coatings .
Mechanism of Action
The mechanism of action of 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol involves its interaction with molecular targets through its imine and naphthol groups. These interactions can lead to the formation of complexes with metal ions, which can then participate in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol and analogous Schiff bases:
Structural and Electronic Comparisons
- Substituent Effects: Electron-donating groups (e.g., methoxy in SB-2 ) enhance electron density at the imine nitrogen, improving corrosion inhibition efficiency by facilitating adsorption onto metal surfaces. Electron-withdrawing groups (e.g., chloro in 3,4-dichlorophenyl derivatives ) reduce electron density but may improve thermal stability and crystallinity.
Geometric Features :
Functional Performance in Corrosion Inhibition
Efficiency :
Mechanism :
- Schiff bases adsorb onto metal surfaces via lone pairs on the imine nitrogen and hydroxyl oxygen, forming protective films. Substituents modulate adsorption strength and solubility .
Biological Activity
1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthol moiety linked to an imine group derived from 2,5-dimethylphenyl. Its chemical structure can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its solubility, lipophilicity, and reactivity.
The biological activity of this compound is primarily attributed to its ability to form coordination complexes with metal ions and interact with various biological macromolecules. The imine and naphthol groups are crucial for these interactions:
- Metal Ion Coordination : The compound can form stable complexes with transition metals, enhancing its reactivity and potential as a catalyst in biochemical reactions.
- Enzyme Interaction : It may inhibit or activate specific enzymes by altering their conformation through binding to active sites or allosteric sites.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial and antifungal activities. A study demonstrated that the compound effectively inhibits the growth of various bacterial strains, making it a candidate for antibiotic development.
Anticancer Activity
This compound has shown promising results in anticancer research. In vitro studies have revealed that it can inhibit the proliferation of cancer cell lines, including lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Table 1: IC50 Values for Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | <10 |
| 1-{[(2,6-Dimethylphenyl)imino]methyl}-2-naphthol | HCC827 (Lung) | <5 |
| IS-12 | NCI-H460 (Lung) | <1 |
Comparative Studies
Comparative studies with similar compounds reveal that the positioning of methyl groups on the phenyl ring significantly affects biological activity. For instance, compounds with different dimethyl substitutions show varying degrees of potency against microbial and cancer cell lines.
- Positional Isomerism : The specific arrangement of methyl groups can influence not only chemical reactivity but also the interaction dynamics with biological targets.
Case Studies
A notable case study involved testing this compound against several non-small cell lung cancer (NSCLC) cell lines. The results indicated a strong correlation between compound concentration and growth inhibition rates, suggesting a dose-dependent response .
Q & A
Q. What are the standard synthetic routes for preparing 1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol, and what solvents/reagents are typically employed?
The compound is synthesized via Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 2,5-dimethylaniline in ethanol under reflux. Ethanol is preferred for its polarity and ability to stabilize intermediates. Post-reaction, the product is purified via recrystallization. Key validation includes monitoring reaction completion by TLC and confirming purity via melting point analysis .
Q. Which spectroscopic methods are essential for characterizing this Schiff base compound?
Elemental analysis (C, H, N) provides empirical formula validation. Infrared (IR) spectroscopy identifies the imine (C=N) stretch (~1600–1640 cm⁻¹) and phenolic O-H stretch (~3200–3600 cm⁻¹). ¹H-NMR confirms aromatic proton environments and imine proton signals (~8.5–9.5 ppm). ¹³C-NMR and EI-MS further validate molecular structure and mass .
Q. How can researchers ensure the compound’s stability during storage?
Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 4°C. Monitor stability via periodic HPLC or TLC to detect decomposition (e.g., hydrolysis of the imine bond). Use desiccants to minimize moisture exposure .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis yield and purity of this compound?
Employ factorial design (e.g., 2³ design) to test variables: molar ratio (aldehyde:amine), solvent polarity, and reaction time. Use ANOVA to identify significant factors. For example, increasing ethanol volume may improve solubility but reduce reaction rate. Central composite designs can model non-linear relationships for yield optimization .
Q. How can computational methods enhance reaction design for this Schiff base?
Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for imine formation. Pair computational results with cheminformatics to screen solvent/reagent combinations. Machine learning models trained on reaction databases can propose optimal conditions (e.g., solvent selection, catalyst use) .
Q. What methodologies resolve discrepancies in spectral data during structural validation?
Compare experimental IR/NMR with simulated spectra from computational tools (e.g., Gaussian). Re-examine reaction conditions for side products (e.g., unreacted aldehyde). Use 2D-NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the compound’s biological activity systematically?
Conduct in vitro assays (e.g., antimicrobial, antioxidant) using dose-response curves. For cytotoxicity, use MTT assays on cell lines. Pair with molecular docking to predict binding affinity to target proteins (e.g., enzymes). Validate via structure-activity relationship (SAR) studies with derivatives .
Q. What advanced statistical approaches analyze solvent effects on reaction kinetics?
Apply response surface methodology (RSM) to model solvent polarity, temperature, and stirring rate interactions. Partial least squares (PLS) regression identifies dominant variables. Compare kinetic profiles (e.g., pseudo-first-order rate constants) across solvents using Arrhenius plots .
Q. How do structural modifications (e.g., substituent variations) impact physicochemical properties?
Synthesize derivatives with electron-donating/withdrawing groups on the aryl ring. Use Hammett plots to correlate substituent effects with properties (e.g., pKa, solubility). Thermogravimetric analysis (TGA) assesses thermal stability, while cyclic voltammetry evaluates redox behavior .
Q. What integrated approaches validate the compound’s role in catalytic or material science applications?
Combine spectroscopic characterization (e.g., XPS for surface analysis) with performance testing (e.g., catalytic efficiency in oxidation reactions). Use SEM/EDAX for morphological and elemental mapping. For sensor applications, test selectivity via impedance spectroscopy against interferents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
